(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

Catalog No.
S679679
CAS No.
499995-84-5
M.F
C16H23NO6
M. Wt
325.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethox...

CAS Number

499995-84-5

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

IUPAC Name

(3S)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

NOEVPXYRCVCOIV-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid, also abbreviated as (S)-Boc-3,4-dimethoxy-β-phenylalanine or (S)-Boc-Dap(OMe)2, is a synthetic, chiral amino acid derivative. The origin of this specific compound is not readily available in scientific literature, but it belongs to a class of compounds known as N-protected amino acids. These play a vital role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).


Molecular Structure Analysis

The key features of the molecule include (refer to PubChem for structure image []):

  • A central chiral carbon (marked S) bonded to an amino group.
  • A tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This bulky group is used to prevent unwanted reactions at the amino terminus during peptide synthesis and can be selectively removed later.
  • A 3,4-dimethoxyphenyl group, which is a benzene ring with methoxy groups at positions 3 and 4. This aromatic group provides hydrophobic character to the molecule.
  • A propanoic acid chain connecting the central carbon to a carboxylic acid group (COOH).

The presence of the two methoxy groups distinguishes (S)-Boc-Dap(OMe)2 from its close relative, (S)-Boc-β-phenylalanine (Boc-Phe), which lacks methoxy substitutions on the phenyl ring.


Chemical Reactions Analysis

(S)-Boc-Dap(OMe)2 is likely involved in several chemical reactions, although specific details about its synthesis might not be publicly available. Here are some general points:

  • Synthesis: This compound is likely synthesized from commercially available starting materials or derived from a naturally occurring amino acid with subsequent functional group modifications. Standard methods for peptide synthesis can be employed to couple (S)-Boc-Dap(OMe)2 with other amino acids to form peptides containing the 3,4-dimethoxyphenylalanine moiety.
  • Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions in peptide synthesis.

Physical And Chemical Properties Analysis

  • Solubility: The presence of the Boc group and the carboxylic acid group suggests moderate solubility in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol. The dimethoxyphenyl group might enhance solubility in some organic solvents compared to Boc-Phe.
  • Stability: The molecule is likely stable under neutral and acidic conditions. However, the ester bond in the Boc group might be susceptible to hydrolysis under basic conditions.
  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Avoid inhalation and ingestion.
  • Store in a cool, dry place away from incompatible chemicals.

Peptide synthesis:

(S)-DOPA-OBoc is a valuable building block for the synthesis of peptides containing the DOPA (3,4-dihydroxyphenylalanine) unit. DOPA is a naturally occurring amino acid found in plants and animals and plays a crucial role in various biological processes, including neurotransmission and melanogenesis [1]. By incorporating (S)-DOPA-OBoc into peptide sequences, researchers can study the structure-activity relationships of DOPA-containing peptides and develop novel therapeutic agents [2].

  • Source: [1] , [2]

Medicinal chemistry:

(S)-DOPA-OBoc serves as a starting material for the synthesis of DOPA derivatives with potential medicinal applications. These derivatives can be explored for various therapeutic purposes, including:

  • Treatment of neurodegenerative diseases

    DOPA is a precursor to dopamine, a neurotransmitter involved in movement control. Studies investigate if DOPA derivatives can improve symptoms associated with Parkinson's disease and other neurodegenerative conditions [3].

  • Antioxidant and anti-inflammatory properties

    The presence of methoxy groups in (S)-DOPA-OBoc suggests potential antioxidant and anti-inflammatory activities. Researchers are exploring these possibilities in various disease models [4, 5].

  • Sources

    [3] , [4] , [5]

Organic chemistry:

(S)-DOPA-OBoc can be employed in various organic chemistry studies, including:

  • Asymmetric synthesis

    Due to its chiral nature, (S)-DOPA-OBoc can be used as a chiral auxiliary or catalyst in asymmetric synthesis reactions, allowing for the selective production of enantiomerically pure compounds [6].

  • Development of new synthetic methods

    The unique functional groups present in (S)-DOPA-OBoc can be exploited to develop novel synthetic methodologies and explore reactivity patterns of related compounds [7].

  • Sources

    [6] , [7]

XLogP3

1.9

Wikipedia

(3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid

Dates

Modify: 2023-08-15

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